2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate
Overview
Description
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate is a useful research compound. Its molecular formula is C10H14ClNO4S and its molecular weight is 279.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
Mode of Action
It is known that chloromethyl derivatives of aromatic compounds can be obtained by treating a series of aromatic hydrocarbons and o-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane .
Biochemical Pathways
The chloromethylation of aromatic compounds is a well-documented process in the literature .
Result of Action
Chloromethyl substituted aromatic compounds are promising key intermediates for the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .
Action Environment
It is known that the chloromethylation of aromatic compounds can be catalyzed by zinc iodide under mild conditions .
Biochemical Analysis
Biochemical Properties
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, high doses of the compound can lead to toxicity, affecting various organs and tissues in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and function . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s effects on metabolic pathways are context-dependent, with different outcomes observed in different cell types and experimental conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its ability to reach target sites within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, influencing its effects on cellular processes.
Properties
IUPAC Name |
2-[3-(chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-15-10-4-3-8(7-11)9(12-10)5-6-16-17(2,13)14/h3-4H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOLCEWPSKHBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CCl)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.